molecular formula C6H6Cl2IN B7981355 3-Chloro-2-iodoaniline hydrochloride

3-Chloro-2-iodoaniline hydrochloride

Cat. No.: B7981355
M. Wt: 289.93 g/mol
InChI Key: CKSVDHOJDSPZCZ-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoaniline hydrochloride: is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of both chlorine and iodine atoms attached to an aniline ring, making it a valuable building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodoaniline hydrochloride typically involves a multi-step process starting from 2-chloro-6-nitroaniline. The nitro group is first reduced to an amine, followed by diazotization to form 1-chloro-2-iodo-3-nitrobenzene. Finally, the nitro group is reduced to yield 3-Chloro-2-iodoaniline .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while reduction reactions typically produce amines .

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to form stable complexes with these targets. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4-iodoaniline
  • 4-Chloro-2-iodoaniline
  • 2-Iodoaniline

Comparison: Compared to these similar compounds, 3-Chloro-2-iodoaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

3-chloro-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSVDHOJDSPZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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